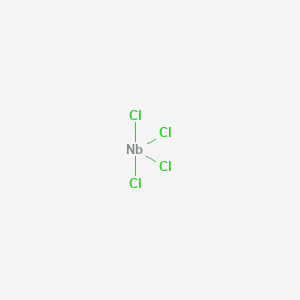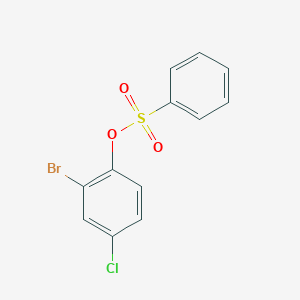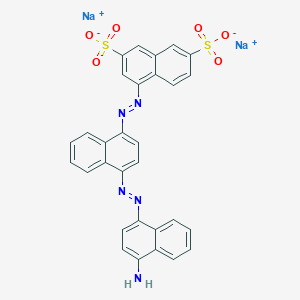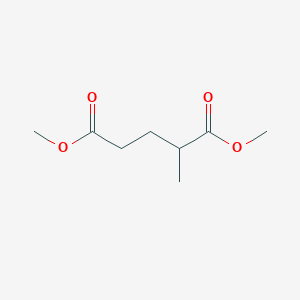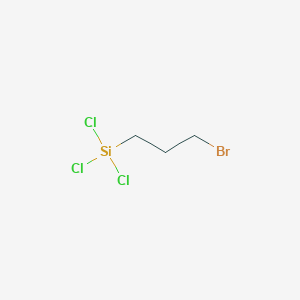
3-Bromopropyltrichlorsilan
Übersicht
Beschreibung
3-Bromopropyltrichlorosilane, also known as BPT, is an organosilicon compound used as a reagent in organic synthesis and as a source of bromine in a variety of reactions. BPT is a colorless, volatile liquid with a pungent odor and a boiling point of 65°C. It is soluble in organic solvents such as hexane, and is insoluble in water. BPT has a variety of uses in the laboratory and in industry, and is a useful reagent for the synthesis of a wide range of compounds.
Wissenschaftliche Forschungsanwendungen
Herstellung von Kopplungsmitteln
3-Bromopropyltrichlorsilan kann verwendet werden, um Kopplungsmittel wie 3-Iodopropyltrichlorsilan herzustellen . Diese Kopplungsmittel werden zur Herstellung von selbstassemblierten, nichtlinear optisch (NLO) aktiven chromophoren Multischichten eingesetzt .
Oberflächenmodifikation von Siliziumdioxid-Nanofaserfilmen
Diese Verbindung dient als Reagenz für die Oberflächenmodifikation von Siliziumdioxid-Nanofaserfilmen . Durch die Modifikation der Oberflächeneigenschaften dieser Filme können Forscher deren Wechselwirkung mit anderen Substanzen kontrollieren, was in vielen Anwendungen entscheidend ist.
Oberflächenmodifikation von Siliziumdioxid-Partikeln
Ähnlich wie bei der Verwendung mit Siliziumdioxid-Nanofaserfilmen kann this compound auch für die Oberflächenmodifikation von Siliziumdioxid-Partikeln verwendet werden . Diese Modifikation kann die Eigenschaften der Partikel verändern, wodurch sie für verschiedene Anwendungen in unterschiedlichen Bereichen geeignet werden.
Kontrolle der Oberflächenbenetzbarkeit
Die Modifizierung von Oberflächen mit this compound kann deren Benetzbarkeit verändern, wodurch sie hydrophober (wasserabweisend) oder hydrophiler (wasseranziehend) werden. Diese Eigenschaftssteuerung findet Anwendung in mikrofluidischen Geräten, selbstreinigenden Oberflächen und anderen Forschungsbereichen.
Herstellung von selbstassemblierten, nichtlinear optisch aktiven chromophoren Multischichten
This compound wird bei der Herstellung von selbstassemblierten, nichtlinear optisch (NLO) aktiven chromophoren Multischichten verwendet . Diese Multischichten finden Anwendung im Bereich der Optik und Photonik.
Wirkmechanismus
Target of Action
3-Bromopropyltrichlorosilane is primarily used as a reagent in the surface modification of silica nanofiber films and silica particles . It interacts with these materials to alter their properties, making them suitable for specific applications.
Mode of Action
The compound works by attaching to the surface of silica-based materials through a process known as silanization . The bromopropyl group in the molecule provides a reactive site that can further undergo reactions to introduce other functional groups, thereby modifying the properties of the silica surface.
Biochemical Pathways
As a surface modification agent, 3-Bromopropyltrichlorosilane does not directly participate in biochemical pathways within a biological system. Instead, it plays a crucial role in the preparation of materials used in various biochemical applications. For instance, it can be used to prepare self-assembled nonlinear optically (NLO) active chromophoric multilayers .
Result of Action
The primary result of 3-Bromopropyltrichlorosilane’s action is the modification of silica surfaces. This modification can enhance the properties of the silica, such as its reactivity, stability, or compatibility with other materials .
Action Environment
The efficacy and stability of 3-Bromopropyltrichlorosilane can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it is a flammable liquid and should be handled with care to prevent accidents .
Safety and Hazards
3-Bromopropyltrichlorosilane is a flammable liquid and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse thoroughly with plenty of water and consult a physician .
Eigenschaften
IUPAC Name |
3-bromopropyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGBOQAZQUJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065671 | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13883-39-1 | |
| Record name | (3-Bromopropyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13883-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013883391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPROPYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522CH6BQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Bromopropyltrichlorosilane interact with surfaces and what are the downstream effects?
A: 3-Bromopropyltrichlorosilane (BTCS) is a bifunctional organosilane commonly employed as a surface modifier due to its ability to react with both inorganic and organic materials. [, , , , , ] BTCS forms strong covalent bonds with hydroxyl groups present on surfaces like glass, silica, or metal oxides. [, , , , , ] This reaction replaces the surface hydroxyl groups with bromopropyl groups, effectively modifying the surface properties.
- Hydrophobicity: The introduction of the alkyl chain in bromopropyl groups increases the hydrophobicity of the surface. [, ]
- Covalent attachment point: The terminal bromine atom serves as a reactive site for further functionalization. [, , , ] This allows for the covalent attachment of various molecules, such as polymers, nanoparticles, or biomolecules.
- Tuning surface properties: By controlling the grafting density of BTCS, one can fine-tune the surface properties for specific applications. [, ]
Q2: Can you provide details on the structural characterization of 3-Bromopropyltrichlorosilane?
A2: 3-Bromopropyltrichlorosilane has the following structural characteristics:
- Spectroscopic data:
- FTIR: Characteristic peaks for Si-O-Si, Si-C, C-Br, and C-H bonds can be observed. [, ]
- NMR: 1H and 13C NMR spectra provide information about the different proton and carbon environments within the molecule. []
- XPS: X-ray photoelectron spectroscopy can be used to confirm the presence of bromine and silicon on modified surfaces. [, ]
Q3: How does the use of 3-Bromopropyltrichlorosilane influence the properties of materials like single-walled carbon nanotubes in sensing applications?
A: 3-Bromopropyltrichlorosilane plays a crucial role in creating sensitive and selective gas sensors by facilitating the interaction between single-walled carbon nanotubes (SWCNTs) and specific analytes. [, ]
- Dispersion and Stabilization: BTCS aids in dispersing and stabilizing SWCNTs within a polymer matrix like poly(4-vinylpyridine) (P4VP). [, ] This prevents aggregation and ensures uniform distribution of SWCNTs, enhancing their sensing capabilities.
- Covalent Anchoring: BTCS enables the covalent immobilization of the P4VP-SWCNT composite onto surfaces like glass substrates. [, ] This anchoring ensures the stability and durability of the sensor device.
- Functionalization for Selectivity: The residual reactive groups in P4VP after reacting with BTCS can be further functionalized. [, ] For instance, incorporating silver nanoparticles enhances sensitivity to ammonia, while coordinating Pd2+ ions by binding PdCl2 makes the device sensitive and selective to thioethers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




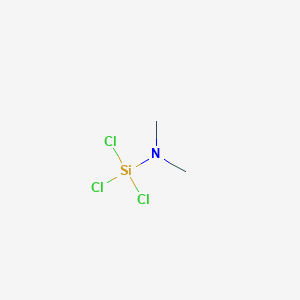



![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)

